4-Chloro-2-isopropoxyaniline
Overview
Description
The compound 4-Chloro-2-isopropoxyaniline is a chemical of interest in various fields of research, including pharmaceuticals and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, which can be useful for understanding the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related chlorinated compounds has been explored in the literature. For instance, the synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through a three-step process involving cyclization, nitration, and chlorination, starting from 4-methoxyaniline . This method was noted for its simplicity, mild reaction conditions, and high yield, suggesting that similar approaches could potentially be applied to the synthesis of this compound.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior of chemical compounds. The paper on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine provides detailed insights into the molecular structure using both experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT calculations . The coherence between theoretical and experimental values indicates the reliability of these methods for analyzing molecular structures, which could be applied to this compound to gain a deeper understanding of its structure.
Chemical Reactions Analysis
The reactivity of chlorinated compounds can be inferred from the study of similar molecules. For example, the supramolecular equivalence of various substituents, including chloro groups, has been compared in the crystal structures of some 4-phenoxyanilines . Understanding the isomorphism and conditional isomorphism of these compounds can provide insights into the potential reactivity and interactions of this compound with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated anilines can be complex and are influenced by their molecular structure. The study of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine revealed various properties such as molecular stability, charge localization, and electronic properties through quantum mechanical calculations . These properties are essential for understanding the behavior of the compound in different environments and could be relevant when analyzing this compound.
Scientific Research Applications
Crystallographic Studies
4-Chloro-2-isopropoxyaniline and its analogs have been studied for their crystallographic properties, particularly in comparison with other halogenated compounds. For instance, the crystal structures of some 4-phenoxyanilines, which are structurally related to this compound, were analyzed to understand the supramolecular equivalence of ethynyl, chloro, bromo, and iodo groups. These studies provide insights into the conditional isomorphism of these compounds, which can be critical for understanding their behavior in various chemical and pharmaceutical applications (Dey & Desiraju, 2004).
Environmental Impact and Biodegradation
The environmental impact of chloroanilines and their biodegradation pathways have been a subject of research due to their wide use in industrial and agricultural sectors. Studies have explored the anaerobic degradation of compounds like 2-chloro-4-nitroaniline by microbial strains, revealing intricate networks of degradation and potential methods to mitigate environmental pollution caused by these compounds (Duc, 2019).
Analytical and Environmental Monitoring
The compound has been used in the development of analytical methodologies for environmental monitoring. For instance, a sensor based on a polyaniline/carbon nanotube matrix was designed for the quantitative determination of herbicides and their metabolites in natural waters. This highlights the relevance of this compound derivatives in environmental analysis and pollution monitoring (Rahemi et al., 2015).
Biochemical Research and Toxicology
The compound has also been studied in the context of biochemical research and toxicology. For example, the nephrotoxic effects of haloanilines, which are structurally related to this compound, have been examined to understand their potential risks and mechanisms of toxicity. Such studies are crucial for assessing the safety and environmental impact of these compounds (Hong et al., 2000).
Mechanism of Action
Target of Action
Similar compounds are known to target the respiratory system .
Mode of Action
It’s worth noting that related compounds often interact with their targets through processes such as oxidative addition and transmetalation .
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains .
Result of Action
Related compounds have been observed to produce second harmonic generation (shg) that is 2 times higher than that obtained from potassium dihydrogen phosphate (kdp) upon irradiation with an 800 nm laser beam .
Action Environment
The action of 4-Chloro-2-isopropoxyaniline can be influenced by various environmental factors. For instance, the degradation of similar compounds has been observed to be more efficient under certain conditions, such as specific pH levels and power dissipation .
properties
IUPAC Name |
4-chloro-2-propan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBDGXBTHGJVKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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